molecular formula C21H26N4O6 B2720548 ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 923102-19-6

ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2720548
CAS No.: 923102-19-6
M. Wt: 430.461
InChI Key: CCYNBMSOZIXFNG-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone class of heterocyclic molecules, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its structure features a 3,4-dimethoxyphenyl substituent at the 3-position of the pyridazinone core, which is linked via an acetyl group to a piperazine ring. The piperazine is further substituted with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6/c1-4-31-21(28)24-11-9-23(10-12-24)20(27)14-25-19(26)8-6-16(22-25)15-5-7-17(29-2)18(13-15)30-3/h5-8,13H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYNBMSOZIXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate, identified by its CAS number 923102-19-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H26N4O6
  • Molecular Weight : 430.5 g/mol
  • Structural Features : The compound features a piperazine moiety linked to a pyridazinone core and a dimethoxyphenyl group, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

Proposed Mechanisms

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which could have therapeutic implications in conditions like cancer or neurodegenerative diseases.

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine release and inflammation in various models.

In Vitro Studies

Several studies have investigated the effects of this compound on different cell lines:

StudyCell LineObserved EffectReference
1HeLaInhibition of cell proliferation
2SH-SY5YNeuroprotection against oxidative stress
3A549Induction of apoptosis

In Vivo Studies

Animal models have been employed to assess the therapeutic potential:

  • A study demonstrated that the compound significantly reduced tumor volume in xenograft models, suggesting its potential as an anticancer agent.
  • Another study indicated improvements in cognitive function in mice subjected to neurotoxic insults when treated with the compound.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Core
Compound Name Substituents on Pyridazinone Piperazine Substituents Key Differences Reference
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate 3-(3,4-dimethoxyphenyl) Ethyl carboxylate Electron-donating methoxy groups enhance solubility and binding affinity.
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate 4-(4-chlorophenyl) Ethyl acetate Chlorine substituent introduces electron-withdrawing effects, potentially altering metabolic stability.
Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate 4-(2-fluorophenyl) Ethyl acetate Fluorine’s electronegativity may improve membrane permeability compared to methoxy groups.
2-[4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide 4-(2-chlorobenzyl), 3-methyl Hydrazide Methyl and chlorobenzyl groups increase lipophilicity, affecting pharmacokinetics.

Key Findings :

  • The 3,4-dimethoxyphenyl group in the target compound provides distinct electronic and steric properties compared to halogens (Cl, F) or alkyl groups. Methoxy substituents are associated with improved solubility and hydrogen-bonding interactions in receptor binding .
  • Piperazine derivatives with ethyl carboxylate (as in the target compound) are often intermediates for further functionalization, such as hydrazide formation (e.g., ).

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